molecular formula C16H16F3N5O2 B2833555 1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034261-02-2

1-methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2833555
CAS No.: 2034261-02-2
M. Wt: 367.332
InChI Key: KPWLVDYUHXLBII-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core linked to a piperazine-carbonyl group and a 6-(trifluoromethyl)pyrimidin-4-yl substituent. This structure combines key pharmacophoric elements: the pyridinone moiety often contributes to hydrogen bonding and π-π interactions, while the trifluoromethyl pyrimidine enhances lipophilicity and metabolic stability . Piperazine, a common scaffold in medicinal chemistry, improves solubility and pharmacokinetic properties . The compound’s design aligns with trends in kinase inhibitor development, where pyrimidine and piperazine derivatives are frequently explored for their selectivity and potency .

Properties

IUPAC Name

1-methyl-3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2/c1-22-4-2-3-11(14(22)25)15(26)24-7-5-23(6-8-24)13-9-12(16(17,18)19)20-10-21-13/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWLVDYUHXLBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring, a piperazine moiety, and a trifluoromethyl-substituted pyrimidine. The presence of the trifluoromethyl group enhances lipophilicity and may influence bioactivity by modulating interactions with biological targets.

The compound functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its interaction with phosphoglycerate dehydrogenase (PHGDH) has been highlighted in various studies, indicating that it can modulate serine biosynthesis, which is crucial for cancer cell proliferation . The inhibition of PHGDH can disrupt the metabolic flexibility of cancer cells, leading to reduced growth rates.

Structure-Activity Relationships (SAR)

SAR studies have demonstrated that modifications to the piperazine and pyrimidine components can significantly affect the compound's potency. For instance, changes in substituents on the pyrimidine ring can lead to variations in binding affinity and selectivity towards PHGDH . A detailed analysis of different derivatives revealed that maintaining specific functional groups is essential for retaining biological activity.

In Vitro Studies

In vitro assays have shown that this compound exhibits potent inhibitory effects on PHGDH with an IC50 value in the low micromolar range . The compound's efficacy was confirmed through various biochemical assays that coupled PHGDH activity with downstream metabolic pathways, demonstrating its potential as a therapeutic agent.

Case Studies

  • Cancer Metabolism : A study investigating the role of PHGDH inhibitors in cancer therapy highlighted the effectiveness of this compound in reducing serine levels in cancer cell lines, thereby impairing their growth and survival .
  • Neuropharmacology : Another research effort focused on the modulation of TRPV1 receptors using similar piperazine derivatives showed that compounds with structural similarities could effectively act as selective modulators, suggesting a broader therapeutic potential for derivatives of this class .

Data Tables

Property Value
Molecular FormulaC17H18F6N6O
Molecular Weight392.34 g/mol
IC50 against PHGDH~14 µM
SolubilitySoluble in DMSO
LogP (octanol-water partition)4.23
Biological Activity Effect
Inhibition of PHGDHReduces serine biosynthesis
Modulation of TRPV1Potential analgesic effects

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Notable Properties
Target Compound Pyridin-2(1H)-one - 1-Methyl
- Piperazine-carbonyl
- 6-(Trifluoromethyl)pyrimidin-4-yl
~398.3 (estimated) Not explicitly stated (Kinase-like) High lipophilicity (CF₃), potential metabolic stability
GDC 0994 () Pyridin-2(1H)-one - 4-(2-(Methylthio)pyrimidin-4-yl)
- Chloro-fluorophenyl group
447.9 ERK inhibitor Oral activity, antitumor efficacy
SB02024 () Pyridin-2(1H)-one - 4-((R)-3-methylmorpholino)
- 6-((R)-2-(trifluoromethyl)piperidin-1-yl)
345.4 Vps34 inhibitor High selectivity, oral bioavailability
Compound 5 () Pyrazolopyrimidinone - 4-(Trifluoromethyl)phenylpiperazine
- Pyrazol-4-ylbutanoyl
407.4 Not specified Enhanced solubility (piperazine)
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione () Pyrimidine-dione - Piperazine-carbonyl
- 3-Chloro-4-(trifluoromethyl)phenyl
402.8 Not specified Dual hydrogen-bonding capacity (dione)

Key Observations:

Piperazine vs. Morpholino/Piperidine: Piperazine in the target compound may offer better solubility than SB02024’s morpholino/piperidine mix, critical for oral absorption .

Pyridinone vs. Pyrimidine-dione: The pyridin-2(1H)-one core (target compound) lacks the dual hydrogen-bonding sites of pyrimidine-dione (), possibly reducing off-target interactions .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Piperazine’s susceptibility to CYP450 oxidation may be mitigated by the electron-withdrawing trifluoromethyl group, as seen in analogues with extended half-lives .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including:

  • Coupling reactions : Piperazine and pyrimidine/pyridine derivatives are coupled using catalysts like palladium or nickel complexes under inert atmospheres .
  • Carbonyl insertion : Acylation of the piperazine nitrogen with activated carbonyl intermediates (e.g., using TBTU or HOBt as coupling agents) .
  • Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating high-purity products .
    Optimization : Adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (50–120°C), and stoichiometric ratios of reactants can improve yields. Reaction progress should be monitored via TLC or HPLC .

Basic: Which spectroscopic techniques are essential for structural validation?

  • NMR Spectroscopy : 1H/13C NMR confirms the presence of methyl, trifluoromethyl, and piperazine moieties. Aromatic protons in pyrimidine/pyridine rings appear as distinct multiplet signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Advanced: How can computational modeling predict the compound’s receptor-binding affinity?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin or dopamine receptors). The trifluoromethyl group enhances hydrophobic binding, while the pyrimidine ring participates in π-π stacking .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test the compound at varying concentrations (nM to μM) to identify non-linear effects .
  • Off-target profiling : Use kinase or GPCR panels to rule out nonspecific interactions. For example, cross-reactivity with adrenergic receptors may explain inconsistent neuroactivity .
  • Metabolic stability assays : Hepatic microsome studies (human/rat) can clarify discrepancies in vivo vs. in vitro efficacy .

Basic: What is the rationale for incorporating a trifluoromethyl group in the pyrimidine ring?

The trifluoromethyl group:

  • Enhances metabolic stability by resisting oxidative degradation .
  • Increases lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration for CNS targets .
  • Provides steric bulk to modulate selectivity for enzymes like PDEs or kinases .

Advanced: How can synthetic routes be modified to improve scalability for preclinical studies?

  • Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility for piperazine coupling steps .
  • Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity .
  • Catalyst recycling : Immobilized palladium catalysts reduce metal contamination in final products .

Basic: What in vitro assays are recommended for initial pharmacological screening?

  • Radioligand binding : Assess affinity for serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors using [³H]-spiperone or [³H]-raclopride .
  • Functional assays : Measure cAMP inhibition (GPCR activity) or kinase inhibition (IC50) via luminescence/fluorescence .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish safety margins (CC50 > 10 μM) .

Advanced: What crystallographic challenges arise in determining the compound’s 3D structure?

  • Polymorphism : Multiple crystal forms may exist due to flexible piperazine and pyridinone moieties. Use solvent-drop grinding to identify stable polymorphs .
  • Hydrogen bonding networks : The carbonyl group forms intramolecular H-bonds with pyridinone NH, complicating unit cell determination. SC-XRD with synchrotron radiation improves resolution .

Basic: How does the compound’s solubility impact formulation for in vivo studies?

  • pH-dependent solubility : The pyridinone ring shows poor aqueous solubility (≤0.1 mg/mL at pH 7.4). Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for IP/IV administration .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) on the piperazine ring to balance lipophilicity (target logP ~2.0) .

Advanced: What mechanistic insights explain its potential in oncology vs. neurology?

  • Oncology : The pyrimidine moiety inhibits thymidylate synthase (Ki ~50 nM), while the trifluoromethyl group enhances DNA alkylation in colorectal cancer models .
  • Neurology : Piperazine derivatives modulate 5-HT2A/D3 receptors (Ki < 100 nM), showing promise in schizophrenia and Parkinson’s disease .

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